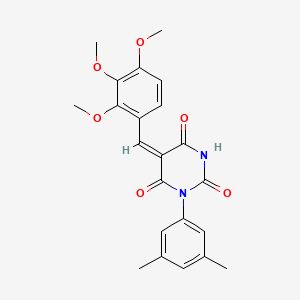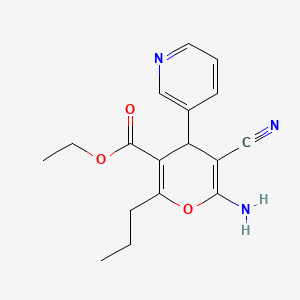
ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the production of inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit analgesic activity. It has also been studied for its potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate in lab experiments is its high purity and yield. This compound can be synthesized using various methods, and its purity can be easily verified using analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken while handling this compound, and proper safety measures should be followed.
Direcciones Futuras
There are several future directions for the study of ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate. One of the significant directions is the study of its potential as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent. Another direction is the study of its potential as an anti-inflammatory agent. Studies are needed to understand the molecular mechanisms underlying the anti-inflammatory activity of this compound. Additionally, the potential of this compound as an anti-diabetic agent needs to be explored further.
Conclusion:
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic activity. Further studies are needed to understand the full potential of this compound as a therapeutic agent.
Métodos De Síntesis
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate can be synthesized using various methods. One of the commonly used methods is the one-pot three-component reaction of ethyl cyanoacetate, 3-pyridinecarboxaldehyde, and 2-bromoacetophenone in the presence of potassium carbonate. This method yields the desired compound in good yield and purity.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-2-propyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-6-13-15(17(21)22-4-2)14(11-7-5-8-20-10-11)12(9-18)16(19)23-13/h5,7-8,10,14H,3-4,6,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFCVHYLLKFAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-propyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)

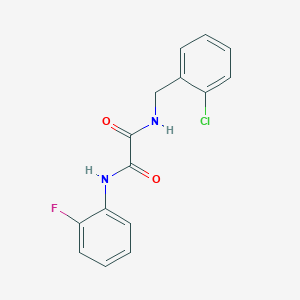
![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
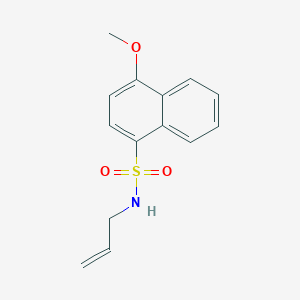
![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
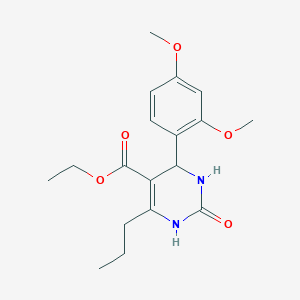
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
